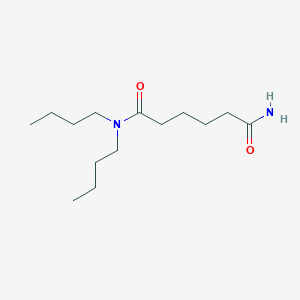

N~1~,N~1~-Dibutylhexanediamide

Description

Significance of Diamide (B1670390) Architectures in Contemporary Organic Synthesis and Materials Science

Diamide structures are of immense importance in both the realms of creating new organic molecules and developing advanced materials. In organic synthesis, the amide bond is one of the most fundamental linkages, and molecules containing two such bonds, or diamides, serve as versatile building blocks for constructing more complex chemical entities. They are often key components in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. The presence of two amide groups allows for a wide range of chemical transformations and the introduction of diverse functional groups.

In the field of materials science, diamides are integral to the formation of various polymers, including polyamides. These materials are prized for their exceptional mechanical strength, thermal stability, and chemical resistance. The ability of diamide units to form strong hydrogen bonds between polymer chains is a key factor contributing to these desirable properties. This intermolecular hydrogen bonding leads to highly ordered and robust materials with applications ranging from textiles and engineering plastics to high-performance films and coatings.

Structural Classification of N¹,N¹-Dibutylhexanediamide as an Unsymmetrically Substituted Diamide

N¹,N¹-Dibutylhexanediamide is classified as an unsymmetrically substituted diamide. This means that the two amide groups within the molecule are not identical in their substitution patterns. One of the amide nitrogen atoms is bonded to two butyl groups, making it a tertiary amide. The other amide group, at the opposite end of the six-carbon chain, is a primary amide, meaning its nitrogen atom is bonded to two hydrogen atoms.

This asymmetry in substitution has a profound impact on the molecule's physical and chemical properties. The differing steric and electronic environments around the two nitrogen atoms can lead to selective reactivity, where one amide group may undergo a chemical reaction while the other remains unchanged. This differential reactivity is a valuable tool in organic synthesis, allowing for the stepwise modification of the molecule. The synthesis of such unsymmetrical diamides often requires specific strategies to control which amine reacts at which carboxylic acid end. researchgate.net For instance, methods like palladium-catalyzed amidation have been developed to create unsymmetrical ureas, which share structural similarities with unsymmetrical diamides. nih.gov

Historical Development of Hexanediamide Derivatives in Chemical Research

The study of hexanediamide derivatives is intrinsically linked to the development of polymer chemistry. The most famous hexanediamide derivative is hexamethylenediamine, a key monomer in the production of Nylon 6,6. The pioneering work of Wallace Carothers at DuPont in the 1930s on the condensation polymerization of dicarboxylic acids and diamines, including derivatives of hexanedioic acid, laid the foundation for the modern polymer industry.

Over the decades, research into hexanediamide derivatives has expanded beyond polymers. Scientists have explored their use in various applications, including as intermediates in the synthesis of new pharmaceuticals and as ligands for metal catalysts. The ability to modify the substituents on the nitrogen atoms of the hexanediamide backbone has allowed for the fine-tuning of their properties for specific applications. For example, the introduction of different alkyl or aryl groups can influence solubility, reactivity, and biological activity. The synthesis and study of various N,N'-substituted hexamethylene bis-urea derivatives have also contributed to the understanding of the properties and potential applications of related diamide structures. pnrjournal.com

Interactive Data Table: Properties of N¹,N¹-Dibutylhexanediamide

| Property | Value |

| IUPAC Name | N¹,N¹-Dibutylhexanediamide |

| Molecular Formula | C₁₄H₂₈N₂O₂ |

| Molecular Weight | 256.39 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 124-126 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in methanol |

Structure

3D Structure

Properties

CAS No. |

31353-33-0 |

|---|---|

Molecular Formula |

C14H28N2O2 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

N',N'-dibutylhexanediamide |

InChI |

InChI=1S/C14H28N2O2/c1-3-5-11-16(12-6-4-2)14(18)10-8-7-9-13(15)17/h3-12H2,1-2H3,(H2,15,17) |

InChI Key |

HMWWMACAEMVFLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)CCCCC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N1,n1 Dibutylhexanediamide

Retrosynthetic Analysis and Strategic Precursor Selection for N1,N1-Dibutylhexanediamide Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For N1,N1-Dibutylhexanediamide, the most logical disconnection occurs at the two amide bonds. This bond cleavage reveals two primary synthetic precursors: a six-carbon dicarboxylic acid derivative and a secondary amine.

The most intuitive and readily available precursors are adipic acid and dibutylamine (B89481) . Adipic acid is a common and industrially significant dicarboxylic acid, while dibutylamine is a widely used secondary amine. This straightforward retrosynthetic pathway makes these two compounds the most strategic and cost-effective starting materials for the synthesis of N1,N1-Dibutylhexanediamide.

An alternative, and often more reactive, precursor for the acid component is adipoyl chloride . This diacyl chloride can be readily prepared from adipic acid and offers a more facile route to the amide under milder conditions, albeit with the generation of hydrogen chloride as a byproduct.

Classical and Contemporary Amide Bond Formation Strategies Applied to N1,N1-Dibutylhexanediamide

The formation of the amide bond is a well-established transformation in organic synthesis, with a variety of methods available, ranging from classical approaches to more modern, catalytic procedures.

Activated Carboxylic Acid Derivative Approaches (e.g., Acid Chlorides, Mixed Anhydrides, Activated Esters)

A common and highly effective method for synthesizing amides involves the activation of the carboxylic acid component. This enhances its electrophilicity, facilitating the nucleophilic attack by the amine.

The use of adipoyl chloride as a precursor is a prime example of this approach. The reaction between adipoyl chloride and dibutylamine is typically rapid and high-yielding. It is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct. This prevents the protonation of the dibutylamine, which would render it non-nucleophilic. The reaction is generally performed in an inert solvent like dichloromethane (B109758) or toluene (B28343) at room temperature or with gentle heating.

While no specific literature detailing the synthesis of N1,N1-Dibutylhexanediamide via mixed anhydrides or activated esters was found, these are well-established general methods for amide synthesis. For instance, adipic acid could be treated with a chloroformate to form a mixed anhydride, which would then react with dibutylamine. Similarly, activated esters, such as N-hydroxysuccinimide esters of adipic acid, could be employed.

Direct Dehydrative Coupling and Amidation Reactions under Thermal Conditions

The direct condensation of a carboxylic acid and an amine is the most atom-economical method for amide synthesis, as the only byproduct is water. However, this reaction is thermodynamically unfavorable and typically requires high temperatures to drive off the water and shift the equilibrium towards the product.

The synthesis of N1,N1-Dibutylhexanediamide can be achieved by the thermal condensation of adipic acid and dibutylamine. This process generally involves heating the two reactants, often without a solvent, at temperatures typically ranging from 160 to 200°C. The water formed during the reaction is continuously removed to drive the reaction to completion. While this method is simple and avoids the use of coupling agents, the high temperatures can sometimes lead to side reactions and impurities.

To facilitate this direct amidation under milder conditions, various catalysts have been developed. Boron-based catalysts, for example, have been shown to be effective in the dehydrative amidation of carboxylic acids and amines. While specific examples for N1,N1-Dibutylhexanediamide are not prevalent in the literature, the general principle is applicable.

Green Chemistry Principles and Sustainable Routes in N1,N1-Dibutylhexanediamide Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reaction conditions.

Solvent-Free and Mechanochemical Synthesis Protocols

Solvent-free reactions are a key aspect of green chemistry, as they eliminate the environmental and safety issues associated with solvent use. The thermal condensation of adipic acid and dibutylamine, as described above, is an example of a solvent-free synthesis.

Mechanochemistry offers another promising solvent-free approach. This technique involves the use of mechanical energy, such as ball milling, to induce chemical reactions. Mechanochemical methods have been successfully applied to the synthesis of various amides from carboxylic acids and amines, often with high yields and reduced reaction times. While a specific mechanochemical protocol for N1,N1-Dibutylhexanediamide has not been reported, the general methodology is highly applicable. The solid-state reaction between adipic acid and a suitable salt of dibutylamine under ball-milling conditions could provide a green and efficient route to the desired product.

Atom-Economical and Waste-Minimizing Methodologies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The direct thermal or catalytic condensation of adipic acid and dibutylamine represents the most atom-economical route to N1,N1-Dibutylhexanediamide, with a theoretical atom economy of nearly 89%.

Table 1: Theoretical Atom Economy for the Synthesis of N~1~,N~1~-Dibutylhexanediamide

| Reactants | Product | Byproduct(s) | Molecular Weight of Reactants (g/mol) | Molecular Weight of Product (g/mol) | Atom Economy (%) |

|---|---|---|---|---|---|

| Adipic acid + 2 Dibutylamine | This compound | 2 H₂O | 146.14 + 2 * 129.24 = 404.62 | 256.38 | 88.9 |

| Adipoyl chloride + 2 Dibutylamine | This compound | 2 HCl | 183.03 + 2 * 129.24 = 441.51 | 256.38 | 58.1 |

The development of efficient catalytic systems for the direct dehydrative coupling of adipic acid and dibutylamine under milder, energy-efficient conditions remains a key goal for the sustainable synthesis of N1,N1-Dibutylhexanediamide.

Catalytic Synthesis Routes for N1,N1-Dibutylhexanediamide

The synthesis of N1,N1-dibutylhexanediamide, a disubstituted diamide (B1670390), has been an area of active research, with a focus on developing efficient and selective catalytic methodologies. These modern approaches aim to overcome the limitations of traditional methods, which often require harsh conditions and stoichiometric activating agents.

Transition Metal-Catalyzed C-N Bond Formation Reactions

Transition metal catalysis offers powerful tools for the construction of C-N bonds, and these methods have been extended to the synthesis of diamides from dicarboxylic acids. Ruthenium and niobium-based catalysts have shown particular promise in this area.

Ruthenium complexes, such as those derived from [Ru(p-cymene)Cl₂]₂ with phosphine (B1218219) ligands like bis(diphenylphosphino)butane (dppb), have been utilized for the direct amidation of alcohols and amines. acs.org While direct application to N1,N1-dibutylhexanediamide from adipic acid and dibutylamine is an area of ongoing research, the ability of ruthenium catalysts to facilitate redox-neutral amide synthesis from alcohols and nitriles demonstrates their potential for atom-economical routes. acs.org For instance, a ruthenium complex featuring a dearomatized PNN-type ligand has been shown to catalyze the acylation of primary amines with alcohols, producing only hydrogen gas as a byproduct. acs.org This suggests a possible pathway for the synthesis of N1,N1-dibutylhexanediamide from 1,6-hexanediol (B165255) and dibutylamine.

Niobium pentoxide (Nb₂O₅) has emerged as a robust, water- and base-tolerant heterogeneous Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.govacs.org This is particularly relevant for the synthesis of N1,N1-dibutylhexanediamide from adipic acid, as water is a byproduct of the reaction and the presence of the amine could deactivate traditional Lewis acid catalysts. acs.org The use of a heterogeneous catalyst like Nb₂O₅ simplifies product purification and allows for catalyst recycling, contributing to a more sustainable process. nih.govacs.org

Organocatalytic Approaches in Diamide Synthesis

Organocatalysis provides a metal-free alternative for amide bond formation, often with high selectivity and functional group tolerance. Boron-based catalysts and N-Heterocyclic Carbenes (NHCs) are at the forefront of this field.

Boric acid and its derivatives, particularly arylboronic acids with electron-withdrawing groups, have been established as effective catalysts for the direct amidation of carboxylic acids. orgsyn.orgmdpi.com These catalysts activate the carboxylic acid group, facilitating nucleophilic attack by the amine. Boric acid has been successfully employed in the amidation of dicarboxylic acids, indicating its applicability for the synthesis of N1,N1-dibutylhexanediamide. orgsyn.org The reaction typically proceeds under dehydrating conditions, often involving azeotropic removal of water. nih.gov The mechanism is thought to involve the formation of monoacyloxyboron or dimeric B-X-B intermediates. nih.gov

N-Heterocyclic Carbenes (NHCs) have been explored for the direct N-acylation of amides with aldehydes under oxidative conditions. researchgate.net While not a direct route from adipic acid, this methodology highlights the potential of NHCs in C-N bond formation. A more direct application could involve the NHC-catalyzed reaction between an adipic acid derivative and dibutylamine.

Below is a table summarizing representative findings in organocatalytic diamide synthesis.

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Boric Acid | Dicarboxylic Acid, Amine | Toluene | Reflux | Good | orgsyn.org |

| Phenylboronic Acid/DMAPO | Phenylacetic Acid, Benzylamine | Toluene | 110 | High | mdpi.com |

| NHC (from Azolium Salt) | Primary Amide, Aldehyde | Not Specified | Room Temp | Good | researchgate.net |

This table presents a selection of findings and is not exhaustive. DMAPO = N,N-Dimethylaminopyridine N-oxide.

Photoredox-Catalyzed and Electrochemical Amidation Strategies

In recent years, photoredox and electrochemical methods have gained traction as sustainable and mild alternatives for amide synthesis. These techniques often operate at room temperature and can offer unique reactivity profiles.

Photoredox catalysis, utilizing light-absorbing catalysts like iridium or ruthenium complexes, can generate reactive intermediates under mild conditions. illinois.edursc.orgrsc.org For the synthesis of N1,N1-dibutylhexanediamide, a plausible photoredox cycle could involve the activation of adipic acid to form an acyl radical, which is then trapped by dibutylamine. acs.org Dual catalytic systems, combining a photoredox catalyst with a nickel catalyst, have been developed for the carbonylative coupling of alkyl halides and amines, showcasing the potential for complex amide synthesis. acs.org

Electrochemical synthesis offers another green approach to amide formation. By using an electric current to drive the reaction, the need for chemical oxidants or activating agents can be circumvented. rsc.org Direct electrochemical amidation of carboxylic acids has been achieved in aqueous media using a bromide salt as both the electrolyte and catalyst. rsc.orgresearchgate.net This method is particularly attractive for its mild conditions and environmental compatibility. The synthesis of N1,N1-dibutylhexanediamide could potentially be achieved by the electrochemical reaction of adipic acid and dibutylamine in an undivided cell.

The following table provides an overview of representative photoredox and electrochemical amidation systems.

| Method | Catalyst/Mediator | Reactants | Solvent | Key Feature | Reference |

| Photoredox | Iridium or Ruthenium Complex | Carboxylic Acid, Amine | Organic | Mild, visible-light driven | illinois.edursc.org |

| Electrochemical | Tetrabutylammonium Bromide (TBAB) | Carboxylic Acid, Amine | Water | Aqueous, room temperature | rsc.orgresearchgate.net |

| Photoredox/Nickel Dual Catalysis | Ir-photocatalyst, Ni-catalyst | Alkyl Halide, Amine, CO | Organic | Carbonylative coupling | acs.org |

This table is for illustrative purposes and highlights general systems.

Chemoselective and Regioselective Considerations in N1,N1-Dibutylhexanediamide Formation

The synthesis of N1,N1-dibutylhexanediamide from adipic acid presents a key challenge in terms of selectivity. Adipic acid possesses two identical carboxylic acid functional groups. Therefore, the reaction with dibutylamine can potentially yield three products: the desired N1,N1-dibutylhexanediamide, the mono-amide N,N-dibutyl-6-amino-6-oxohexanoic acid, and unreacted adipic acid. Controlling the reaction to favor the formation of the diamide is crucial for achieving a high yield of the target compound.

Chemoselectivity in this context refers to the preferential reaction of the amidation agent with the carboxylic acid groups over any other potentially reactive functional groups that might be present in a more complex substrate. For the specific case of adipic acid and dibutylamine, the primary chemoselectivity consideration is achieving diamidation over monoamidation. This is typically controlled by the stoichiometry of the reactants. Using at least two equivalents of dibutylamine per equivalent of adipic acid will statistically favor the formation of the diamide.

Regioselectivity is not a primary concern in the reaction between the symmetrical adipic acid and dibutylamine, as both carboxylic acid groups are chemically equivalent. However, if an unsymmetrical dicarboxylic acid were used, controlling which carboxylic acid group reacts first would become a significant regioselective challenge.

Catalyst choice can also influence selectivity. For instance, in boric acid-catalyzed amidations, chemoselectivity has been observed where the catalyst promotes the reaction of primary amines over secondary amines present in the same molecule. orgsyn.org While not directly applicable to the reaction of dibutylamine (a secondary amine), it highlights the potential for catalyst-controlled selectivity in amidation reactions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of N1,N1-Dibutylhexanediamide

Optimizing reaction conditions is paramount to maximizing the yield and selectivity of N1,N1-dibutylhexanediamide. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, reaction time, and reactant stoichiometry.

The goal of optimization is to find a set of conditions that provides the highest possible conversion of the starting materials into the desired product, with minimal formation of byproducts such as the mono-amide. A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify optimal conditions.

The following interactive table illustrates how different parameters might be varied during the optimization of the synthesis of a generic N,N-disubstituted diamide, which can be conceptually applied to N1,N1-Dibutylhexanediamide.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nb₂O₅ (5) | Toluene | 110 | 12 | 85 |

| 2 | Nb₂O₅ (10) | Toluene | 110 | 12 | 92 |

| 3 | Nb₂O₅ (10) | Xylene | 140 | 8 | 95 |

| 4 | Nb₂O₅ (10) | Toluene | 130 | 24 | 90 |

| 5 | Boric Acid (10) | Toluene | 110 (Dean-Stark) | 24 | 78 |

| 6 | Boric Acid (20) | Toluene | 110 (Dean-Stark) | 24 | 85 |

This table is a hypothetical representation of an optimization study for illustrative purposes.

The data shows that increasing the catalyst loading of Nb₂O₅ from 5 to 10 mol% improves the yield (Entry 1 vs. 2). Changing the solvent to a higher boiling one like xylene and increasing the temperature can lead to a higher yield in a shorter time (Entry 3). This is likely due to more efficient removal of the water byproduct. Boric acid appears to be a less effective catalyst under these conditions compared to Nb₂O₅ (Entries 5 and 6 vs. 2 and 3). Further optimization would involve fine-tuning the temperature and reaction time for the most promising catalyst system.

Spectroscopic and Structural Elucidation of N1,n1 Dibutylhexanediamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For N¹,N¹-Dibutylhexanediamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

¹H and ¹³C NMR Chemical Shift Analysis and Signal Multiplicity

The ¹H and ¹³C NMR spectra of N¹,N¹-Dibutylhexanediamide are predicted based on the analysis of structurally related compounds, including adipic acid, N,N-dibutylacetamide, and dibutylamine (B89481). The expected chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the alkyl chains.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the different methylene (B1212753) and methyl groups in the molecule. The protons on the carbons alpha to the nitrogen (N-CH₂) of the butyl groups are expected to appear as triplets around 3.2-3.3 ppm due to coupling with the adjacent methylene group. The internal methylene groups of the butyl chains and the hexanediamide backbone will likely produce complex multiplets in the range of 1.2-1.7 ppm. The terminal methyl groups of the butyl chains are predicted to be the most upfield, appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide a count of the unique carbon environments. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 172-175 ppm. The carbons alpha to the nitrogen (N-CH₂) of the butyl groups are predicted to resonate around 45-50 ppm. The other methylene carbons of the butyl chains and the hexanediamide backbone will appear in the aliphatic region, between 20 and 40 ppm. The terminal methyl carbons of the butyl groups will be the most shielded, with a chemical shift of approximately 13-14 ppm.

Predicted ¹H and ¹³C NMR Data for N¹,N¹-Dibutylhexanediamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | - | ~173 |

| α-CH₂ (adipoyl) | ~2.2-2.4 | Triplet | ~34-36 |

| β-CH₂ (adipoyl) | ~1.6-1.8 | Multiplet | ~24-26 |

| N-CH₂ (butyl) | ~3.2-3.3 | Triplet | ~46-48 |

| N-CH₂-CH₂ (butyl) | ~1.4-1.6 | Multiplet | ~30-32 |

| N-(CH₂)₂-CH₂ (butyl) | ~1.3-1.4 | Multiplet | ~20-22 |

| -CH₃ (butyl) | ~0.9-1.0 | Triplet | ~13-14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the ¹H and ¹³C signals and to confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For N¹,N¹-Dibutylhexanediamide, COSY would show correlations between the adjacent methylene groups within the butyl chains and within the hexanedioyl backbone, confirming their connectivity. For example, the N-CH₂ protons would show a cross-peak with the N-CH₂-CH₂ protons of the butyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of the carbon spectrum based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying the connectivity across the amide bond. For instance, a key correlation would be observed between the N-CH₂ protons of the butyl groups and the carbonyl carbon (C=O) of the hexanedioyl backbone, confirming the N-acylation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For flexible molecules like N¹,N¹-Dibutylhexanediamide, NOESY can reveal through-space interactions that may indicate preferred conformations in solution. For example, correlations between protons on the butyl groups and protons on the adipoyl chain could be observed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of N¹,N¹-Dibutylhexanediamide is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide. This band typically appears in the region of 1630-1680 cm⁻¹. The absence of N-H stretching bands (typically found around 3100-3500 cm⁻¹) would confirm the tertiary nature of the amide. The C-N stretching vibration is expected in the 1150-1250 cm⁻¹ region. The aliphatic C-H stretching vibrations from the butyl and hexanedioyl chains will be observed around 2850-2960 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information. The C=O stretch is also observable in the Raman spectrum, though it is often weaker than in the IR spectrum. The C-C and C-H vibrations of the alkyl chains are typically strong in the Raman spectrum, providing a characteristic fingerprint of the hydrocarbon portions of the molecule.

Predicted Vibrational Frequencies for N¹,N¹-Dibutylhexanediamide

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O | Stretch | ~1650 (Strong) | ~1650 (Moderate) |

| C-N | Stretch | ~1200 (Moderate) | ~1200 (Weak) |

| C-H (sp³) | Stretch | ~2850-2960 (Strong) | ~2850-2960 (Strong) |

| CH₂ | Bend (Scissoring) | ~1465 (Moderate) | ~1465 (Moderate) |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Interpretation

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For N¹,N¹-Dibutylhexanediamide (C₁₄H₂₈N₂O₂), the expected molecular weight is approximately 256.4 g/mol .

Molecular Ion: In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) at m/z 256 would be expected, although its intensity may vary.

Fragmentation Pattern: The fragmentation of N¹,N¹-Dibutylhexanediamide is anticipated to be driven by the amide functionality. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines and amides. This would result in the formation of a stable acylium ion or an iminium ion. A prominent peak at m/z 128 is expected, corresponding to the [CH₃(CH₂)₃]₂N=C=O⁺ ion or a related fragment.

McLafferty Rearrangement: If a gamma-hydrogen is available on one of the butyl chains, a McLafferty rearrangement could occur, leading to the loss of an alkene (butene, C₄H₈) and the formation of a characteristic fragment ion.

Cleavage of the adipoyl chain: Fragmentation within the hexanedioyl backbone can also occur, leading to a series of smaller fragment ions.

Predicted Key Mass Spectrometry Fragments for N¹,N¹-Dibutylhexanediamide

| m/z | Proposed Fragment |

| 256 | [M]⁺˙ (Molecular Ion) |

| 199 | [M - C₄H₉]⁺ |

| 128 | [(C₄H₉)₂NCO]⁺ |

| 114 | [C₄H₉NCOH]⁺˙ (from McLafferty rearrangement) |

| 86 | [(C₄H₉)₂N]⁺ |

| 57 | [C₄H₉]⁺ |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure for N¹,N¹-Dibutylhexanediamide has been reported in the Cambridge Structural Database, this technique would provide precise bond lengths, bond angles, and torsion angles.

Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of N¹,N¹-Dibutylhexanediamide and for its analysis in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS would be a suitable technique for the analysis of N¹,N¹-Dibutylhexanediamide. google.com The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide identification based on its mass spectrum and fragmentation pattern. This technique is highly sensitive and can be used for quantitative analysis. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reversed-phase column, could also be used for the analysis of N¹,N¹-Dibutylhexanediamide. A UV detector could be employed if the amide bond provides sufficient chromophoric activity, or a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer could be used.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for the analysis of complex samples. nih.govresearchgate.nettandfonline.com LC-MS can be used to identify and quantify N¹,N¹-Dibutylhexanediamide in various matrices, offering high selectivity and sensitivity. acs.orgnih.gov

These chromatographic methods are crucial for quality control during synthesis and for monitoring the compound in various applications.

Computational and Theoretical Investigations of N1,n1 Dibutylhexanediamide

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the fundamental properties of molecules. For a molecule like N1,N1-Dibutylhexanediamide, these methods could provide valuable insights.

Density Functional Theory (DFT) Studies of Ground State Properties and Electronic Distribution

DFT is a widely used computational method to investigate the electronic structure of many-body systems. rsc.orgnih.govyoutube.com It could be employed to determine the ground state properties of N1,N1-Dibutylhexanediamide, such as its optimized geometry, total energy, and the distribution of electron density. Analysis of the frontier molecular orbitals (HOMO and LUMO) would indicate the regions of the molecule most likely to be involved in chemical reactions. While general DFT studies have been conducted on the coordination of N,N-dialkylamides with metal ions and on hydrogen bonding in amides, specific data for N1,N1-Dibutylhexanediamide is not available. rsc.orgrsc.orgresearchgate.net

Ab Initio Methods for High-Accuracy Energetic and Geometric Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could offer highly accurate predictions of the energetic and geometric properties of N1,N1-Dibutylhexanediamide. nih.govnih.gov These methods are computationally more intensive than DFT but can provide benchmark-quality data on conformational energies and rotational barriers. Studies on simpler amides have utilized these methods to understand conformational preferences and the nature of hydrogen bonding. publish.csiro.auresearchgate.net However, no such high-accuracy calculations have been published for N1,N1-Dibutylhexanediamide.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgnih.gov For N1,N1-Dibutylhexanediamide, MD simulations would be invaluable for exploring its vast conformational landscape. The flexibility of the butyl chains and the hexanediamide backbone could be analyzed, revealing the most populated conformations in different environments (e.g., in a vacuum or in a solvent). Furthermore, MD simulations could elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding between amide groups, which are crucial for understanding the bulk properties of the material. While MD simulations have been applied to study peptides and other complex systems, specific simulations for N1,N1-Dibutylhexanediamide have not been reported. nih.govacs.org

Reaction Mechanism Elucidation via Computational Chemistry for N1,N1-Dibutylhexanediamide Formation

Computational chemistry provides powerful tools to investigate the pathways and energetics of chemical reactions.

Transition State Characterization and Activation Energy Determination

To understand the formation of N1,N1-Dibutylhexanediamide, presumably from adipic acid or its derivative and dibutylamine (B89481), computational methods could be used to identify the transition state structures for the amide bond formation steps. By calculating the energy of the reactants, transition states, and products, the activation energy for the reaction can be determined, providing insight into the reaction kinetics. Computational studies have been performed on the mechanism of amide bond formation in various systems, but not specifically for this compound. rsc.orgnih.govresearchgate.netrsc.org

Exploration of Potential Energy Surfaces for Amide Formation and Related Reactivity

A detailed exploration of the potential energy surface (PES) would map out the energy landscape of the reaction, revealing the lowest energy pathway from reactants to products. This would help in understanding the step-by-step mechanism of the amidation reaction and could identify any potential intermediates or side reactions. Such computational explorations are crucial for optimizing reaction conditions and have been applied to various chemical reactions, though not to the synthesis of N1,N1-Dibutylhexanediamide. ornl.govnih.gov

In Silico Prediction of Structure-Property Relationships and Predictive Modeling

The field of computational chemistry offers powerful tools for the early-stage evaluation of chemical compounds, mitigating the time and expense of extensive laboratory experimentation. In silico methods, which encompass a range of computational techniques, are instrumental in predicting the physicochemical and pharmacokinetic properties of molecules based on their two-dimensional and three-dimensional structures. These predictive models are foundational to establishing structure-property relationships (SPRs) and quantitative structure-activity relationships (QSAR), which correlate a compound's molecular features with its macroscopic properties and biological activities.

For N¹,N¹-Dibutylhexanediamide, in silico predictions can provide valuable insights into its behavior in various chemical and biological systems. While specific, dedicated research on the comprehensive computational modeling of N¹,N¹-Dibutylhexanediamide is not extensively documented in publicly available literature, its properties can be estimated using established predictive algorithms and models trained on large datasets of other chemical compounds. These predictions are based on the compound's molecular structure and are derived from various computational methods.

A critical aspect of in silico analysis involves the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. For instance, in studies of amides and diamides, descriptors such as molecular weight, lipophilicity (LogP), and the energies of frontier molecular orbitals (HOMO and LUMO) have been shown to be significant in predictive models. researchgate.netnih.gov

Predictive modeling for compounds like N¹,N¹-Dibutylhexanediamide typically employs statistical methods, such as multiple linear regression, to build mathematical models that relate these descriptors to specific properties. researchgate.net The goal of such models is to predict the properties of new or untested compounds falling within the model's applicability domain. nih.gov For example, QSAR models have been successfully developed for various classes of amides to predict activities ranging from insecticidal to antimicrobial. rsc.orgacs.org

The following tables present a selection of computationally predicted properties for a structurally analogous compound, 2,2-dibutylhexanediamide. These values, sourced from computational estimations, serve as an illustrative example of the data that can be generated through in silico methods for N¹,N¹-Dibutylhexanediamide.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Computational Method |

| Molecular Weight | 256.38 g/mol | PubChem 2.1 |

| XLogP3 | 2.4 | XLogP3 3.0 |

| Hydrogen Bond Donors | 2 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptors | 2 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 11 | Cactvs 3.4.6.11 |

| Exact Mass | 256.215078140 Da | PubChem 2.1 |

| Monoisotopic Mass | 256.215078140 Da | PubChem 2.1 |

| Topological Polar Surface Area | 86.2 Ų | Cactvs 3.4.6.11 |

| Data sourced from the PubChem entry for 2,2-dibutylhexanediamide, a structural isomer of N¹,N¹-Dibutylhexanediamide, and is intended for illustrative purposes. nih.gov |

These predicted properties provide a preliminary understanding of the compound's characteristics. For example, the XLogP3 value suggests a moderate degree of lipophilicity, which can influence its solubility and membrane permeability. The topological polar surface area is a key indicator of a molecule's ability to traverse biological membranes.

Further computational investigations could involve the use of more advanced techniques such as Density Functional Theory (DFT) calculations to determine the electronic properties of N¹,N¹-Dibutylhexanediamide. Such calculations can provide insights into the molecule's reactivity and stability by determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

Chemical Reactivity and Transformation Studies of N1,n1 Dibutylhexanediamide

Hydrolytic Stability and Degradation Pathways of the Diamide (B1670390) Linkages

The amide bond is known for its general stability, a characteristic that extends to N,N-disubstituted diamides such as N1,N1-Dibutylhexanediamide. However, under specific conditions, these linkages can undergo hydrolysis. The degradation of N1,N1-Dibutylhexanediamide proceeds via cleavage of the amide C-N bonds, yielding dibutylamine (B89481) and adipic acid as the final products.

The stability of tertiary amides towards hydrolysis is significantly greater than that of primary and secondary amides, primarily due to the absence of an N-H proton, which can participate in tautomerization, and increased steric hindrance around the carbonyl group. Hydrolysis typically requires forcing conditions, such as concentrated acid or base at elevated temperatures.

Base-Catalyzed Hydrolysis: Under alkaline conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. jst.go.jp This pathway is generally less efficient for tertiary amides than for primary or secondary amides because the electron-donating nature of the two alkyl groups on the nitrogen atom reduces the electrophilicity of the carbonyl carbon. Furthermore, the departure of the dibutylamide anion as a leaving group is less favorable than the departure of an amide anion (NH2-) or an alkylamide anion (RNH-). Consequently, vigorous conditions, such as refluxing with concentrated alkali, are often necessary. researchgate.net Some studies have explored non-aqueous conditions, using strong bases like potassium tert-butoxide in solvents like diethyl ether, to achieve hydrolysis of tertiary amides where aqueous methods are ineffective. researchgate.net

The degradation pathway via hydrolysis is a critical consideration in applications where the compound might be exposed to environmental moisture or chemical processes involving acidic or basic reagents. researchgate.netresearchgate.net

Table 1: General Conditions for Amide Hydrolysis

| Condition | Catalyst/Reagent | General Reactivity of Tertiary Amides | Expected Products |

|---|---|---|---|

| Acidic | Concentrated HCl, H₂SO₄ | Slow; requires high temperature | Dibutylamine, Adipic Acid |

| Alkaline | Concentrated NaOH, KOH | Very slow; requires vigorous conditions (e.g., reflux) | Dibutylammonium salt, Adipate salt |

| Non-Aqueous | t-BuOK / H₂O in ether | More effective for resistant amides | Dibutylamine, Adipate salt |

Reactions Involving the Hexane (B92381) Alkyl Backbone

The aliphatic hexane chain of N1,N1-Dibutylhexanediamide is typically considered unreactive. However, modern synthetic methods, particularly in the field of C-H functionalization, allow for the selective modification of this backbone. The amide groups can act as directing groups, guiding a catalyst to a specific C-H bond at a remote position (e.g., γ, δ, or ε). researchgate.net

Directed C-H Functionalization: Research has demonstrated that aliphatic amides can undergo selective functionalization at positions along the alkyl chain. nih.gov For example, using a combination of a radical initiator and a trapping agent, it is possible to introduce new functional groups. A protocol involving a directed radical 1,5- or 1,6-hydrogen abstraction can lead to the formation of lactams, which can be intercepted to install functionalities like amino or allyl groups at the γ, δ, or ε positions. nih.gov

Transition Metal-Catalyzed Functionalization: High-valent cobalt catalysts, in cooperation with silver(I) salts, have been shown to catalyze the C(sp³)–H functionalization of amide derivatives. acs.org Such systems could potentially be used to introduce unsaturation or other functionalities into the hexane backbone of N1,N1-Dibutylhexanediamide, for instance, by reacting it with alkynes to form new C-C bonds. acs.org

Table 2: Potential C-H Functionalization Reactions of the Hexane Backbone

| Reaction Type | Position | Catalyst/Reagent System | Potential Product |

|---|---|---|---|

| Radical Amination | γ, δ, ε | Light/Radical Initiator, NIS, TMSN₃ | Amine-functionalized diamide |

| Alkynylation | γ | Co(II)/Ag(I) catalysts, Propiolic Acids | Alkynyl-substituted diamide |

| Olefination | δ, ε | Radical H-abstraction followed by elimination | Alkenyl-functionalized diamide |

Coordination Chemistry of N1,N1-Dibutylhexanediamide with Metal Ions and Complexes

N1,N1-Dibutylhexanediamide can function as an effective bidentate ligand for a variety of metal ions. Coordination occurs through the lone pairs of electrons on the two carbonyl oxygen atoms. The flexible hexane backbone allows the two amide groups to orient themselves to form a stable chelate ring with a metal center.

This coordinating ability is particularly significant in the field of solvent extraction, especially for the separation of actinide and lanthanide ions in nuclear fuel reprocessing. acs.orgrsc.org N,N-disubstituted amides are studied as alternatives to traditional extractants like tri-n-butyl phosphate (B84403) (TBP) due to their complete incinerability (containing only C, H, O, and N atoms) and high radiolytic and hydrolytic stability.

The efficiency and selectivity of metal extraction are influenced by several factors:

The nature of the metal ion: The size and charge of the metal ion determine the stability of the resulting complex.

The length of the alkyl chains on the nitrogen: The butyl groups in N1,N1-Dibutylhexanediamide provide good solubility in organic solvents used in liquid-liquid extraction processes and influence the steric environment around the coordinated metal ion. acs.org

The length of the backbone: The hexane bridge provides flexibility, allowing the ligand to accommodate various metal ion sizes.

Studies have shown that diamides of this type can form well-defined complexes with metal nitrates, such as UO₂²⁺, Pu⁴⁺, and various lanthanides. acs.org The coordination typically involves the formation of a neutral complex where the charge of the metal cation is balanced by nitrate (B79036) anions, which may also coordinate directly to the metal or exist as part of an ion pair in the organic phase.

Role as a Building Block in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. While N1,N1-Dibutylhexanediamide lacks the N-H protons necessary for the strong, directional hydrogen bonding that characterizes the self-assembly of primary and secondary amides, it can still serve as a versatile building block in supramolecular systems. nd.eduresearchgate.net

The key interactions governing its assembly are:

Hydrogen Bonding: The carbonyl oxygens are effective hydrogen bond acceptors, allowing the molecule to interact with H-bond donor molecules.

Dipole-Dipole Interactions: The polar amide groups create significant molecular dipoles that can align to form ordered arrangements.

These interactions can lead to the formation of various self-assembled structures, such as organogels, liquid crystals, or well-defined crystalline networks. The conformational flexibility of the hexane backbone and the butyl groups allows the molecule to adopt different shapes to maximize favorable intermolecular contacts.

Furthermore, subtle changes in molecular structure, such as the length of the alkyl chains, can have a profound impact on the solid-state properties of amide-containing molecules. This phenomenon, known as the "odd-even effect," where molecules with even-numbered alkyl chains pack differently and exhibit distinct physical properties compared to their odd-numbered counterparts, is a key principle in crystal engineering and would likely be observed in derivatives of N1,N1-Dibutylhexanediamide. rsc.org This tunability makes such molecules interesting for the design of "smart" materials with specific physical or chemical properties. nih.govresearchgate.net

Advanced Applications of N1,n1 Dibutylhexanediamide in Materials Science and Chemical Synthesis

Polymer Chemistry and Polymerization Reactions Incorporating Diamide (B1670390) Units

The incorporation of diamide units into polymer backbones can significantly influence the resulting material's properties. The presence of the amide groups introduces the potential for hydrogen bonding, which can affect chain packing, crystallinity, and thermal and mechanical characteristics.

N1,N1-Dibutylhexanediamide as a Monomer or Cross-linking Agent in Polymer Synthesis

While direct studies detailing the use of N1,N1-Dibutylhexanediamide as a primary monomer in large-scale polymer production are not widely published, its structure suggests potential applications as a comonomer or a specialized chain extender. In the synthesis of polyamides, the diamide could be incorporated to introduce N-substituted amide linkages, which would disrupt the regular hydrogen bonding patterns found in traditional polyamides like nylon 6,6. This disruption can lead to lower melting points and increased solubility.

The concept of using diamide-containing molecules as chain extenders is established in polyurethane chemistry. acs.org Diamine-diamide chain extenders are used to build up the molecular weight of polyurethane prepolymers, forming hard segments that can enhance the mechanical properties of the final elastomer. acs.orgresearchgate.net For instance, diamine-diamide extenders based on hexamethylene diamine and terephthalic or adipic acid have been shown to produce polyurethanes with high crystallinity in the hard segments and good elastic behavior. acs.org Given its structure, N1,N1-Dibutylhexanediamide could potentially act as a chain extender in a similar fashion, with the butyl groups influencing the morphology and properties of the resulting polymer.

Furthermore, the reactivity of the amide group's N-H bond (if present after a partial hydrolysis or in a related precursor) or the potential for transamidation reactions under certain conditions could allow N1,N1-Dibutylhexanediamide to function as a cross-linking agent, creating network structures with tailored properties.

Influence of Diamide Structure on Polymer Microstructure and Macroscopic Properties

The introduction of N-substituted diamide units like N1,N1-Dibutylhexanediamide into a polymer chain can have a profound effect on its microstructure and, consequently, its macroscopic properties. The substitution on the amide nitrogen prevents the formation of strong, regular hydrogen bonds that are characteristic of unsubstituted polyamides. acs.org This disruption of hydrogen bonding typically leads to:

Reduced Crystallinity: The bulky butyl groups and the disruption of hydrogen bonding hinder the close packing of polymer chains, leading to a more amorphous structure. researchgate.net This can result in increased transparency and solubility in a wider range of solvents.

Lower Melting and Glass Transition Temperatures: The decrease in intermolecular forces due to the N-substitution generally lowers the energy required for the polymer to melt or transition from a glassy to a rubbery state. acs.org

Improved Processability: The enhanced solubility and lower melting points can make the polymer easier to process using techniques like solution casting or melt extrusion. researchgate.net

Studies on related poly(amide imide)s have shown that the introduction of amide groups can improve solubility and processability without significantly compromising thermal stability, thanks to the hydrogen bonding of the amide groups. nih.gov The isomeric position of substituents in diamine monomers has also been shown to significantly impact the thermo-mechanical properties and optical transparency of copoly(amide imide)s. nih.gov Specifically, para-substituted isomers tend to impart superior thermo-mechanical properties compared to their meta-substituted counterparts. nih.gov

Role in Solvent Extraction Systems for Metal Ion Sequestration and Separation

N,N-dialkylamides, the class of compounds to which N1,N1-Dibutylhexanediamide belongs, have been extensively studied as extractants in liquid-liquid extraction processes for the separation of metal ions, particularly in the context of nuclear fuel reprocessing. They are considered potential alternatives to tri-n-butyl phosphate (B84403) (TBP), the extractant used in the PUREX process.

The primary application of these diamides is in the co-extraction of uranium (VI) and plutonium (IV) from nitric acid solutions. The efficiency of extraction is influenced by the steric hindrance around the amide group. Research has shown that uranium is typically extracted as a UO₂(NO₃)₂L₂ complex (where L is the diamide ligand), and this extraction is not highly sensitive to steric hindrance. In contrast, plutonium can be extracted as Pu(NO₃)₄L₂ and Pu(NO₃)₆(HL)₂ complexes, the formation of which is more significantly affected by the steric bulk of the extractant.

N,N-dialkylamides offer several advantages over TBP, including the fact that their degradation products are less likely to interfere with the extraction process and they can be completely incinerated, producing only gaseous waste. Furthermore, they allow for the separation of uranium and plutonium without the need for reducing agents.

Below is a table summarizing the extraction behavior of different N,N-dialkylamides for uranium and plutonium, highlighting the effect of their structure.

| Extractant | Metal Ion | Extraction Complex(es) | Observations |

| N,N-di(2-ethylhexyl)butyramide (DEHBA) | U(VI), Pu(IV) | UO₂(NO₃)₂L₂, Pu(NO₃)₄L₂, Pu(NO₃)₆(HL)₂ | Demonstrates effective extraction for both uranium and plutonium. |

| N-(2-ethylhexyl)-N-(oct-3-yl)butyramide (EHOBA) | U(VI), Pu(IV) | UO₂(NO₃)₂L₂, Pu(NO₃)₄L₂, Pu(NO₃)₆(HL)₂ | Stereo- and regioisomerism affect extraction efficiency, with a greater impact on plutonium extraction. |

Applications in Surface Chemistry, Thin Films, and Self-Assembled Monolayers

The ability of molecules to form ordered structures at interfaces is crucial for the development of functional surfaces, thin films, and sensors. While specific studies on the self-assembly of N1,N1-Dibutylhexanediamide are not prevalent, the structural characteristics of long-chain diamides suggest their potential in this area.

The formation of self-assembled monolayers (SAMs) is a well-established method for modifying surface properties. This process relies on the spontaneous organization of molecules onto a substrate. Long-chain alkanethiols on gold are a classic example. taylorfrancis.com Molecules containing amide groups, like N1,N1-Dibutylhexanediamide, possess the ability to form hydrogen bonds, which can drive the self-assembly process and lead to the formation of well-ordered monolayers. rsc.orgibm.com

For instance, studies on perfluorooctyl mercaptoethylamide have shown that the interplay between hydrogen bonding of the peptide-like amide groups and the packing of the perfluoroalkane tails leads to the formation of a stable monolayer. rsc.orgibm.com The intramolecular flexibility allows the molecule to accommodate both the hydrogen bonding distances and the packing requirements of the tails. rsc.orgibm.com Similarly, N1,N1-Dibutylhexanediamide, with its flexible hexanediamide core and terminal alkyl chains, could potentially form ordered structures on suitable substrates. The nature of these self-assembled structures would be influenced by the balance between the hydrogen bonding of the amide groups and the van der Waals interactions of the butyl and hexyl chains.

The ability to form such organized layers could lead to applications in:

Corrosion Inhibition: Forming a protective barrier on metal surfaces.

Lubrication: Creating low-friction surfaces.

Biocompatible Coatings: Modifying the surface of medical implants.

Sensors: Creating surfaces that can selectively bind to target analytes.

Utilization as a Versatile Synthetic Intermediate for the Construction of Complex Organic Molecules

One area of interest is its use in the synthesis of nitrogen-containing heterocyclic compounds. The thermal degradation of N,N'-dibutyladipamide, a synonym for the target compound, has been shown to produce 1-butylazepane-2,7-dione as a major product through an intramolecular cyclization reaction. This suggests that under controlled conditions, N1,N1-Dibutylhexanediamide could be a precursor for the synthesis of substituted caprolactams and other seven-membered heterocyclic rings, which are important structural motifs in many biologically active compounds and pharmaceuticals.

Furthermore, the amide linkages can be cleaved under hydrolytic conditions, regenerating the corresponding diamine and diacid precursors, albeit in their N-substituted and carboxylate forms. This reactivity can be exploited in the context of recyclable polymers or for the controlled release of encapsulated species.

Development as a Component in Functional Fluids or Lubricants

Functional fluids and lubricants are critical in a vast array of industrial and mechanical applications. The properties of N1,N1-Dibutylhexanediamide, such as its expected liquid state over a range of temperatures, its polarity due to the amide groups, and its thermal stability, suggest its potential as a component in such formulations.

While direct research on N1,N1-Dibutylhexanediamide as a primary lubricant is scarce, its properties align with those desirable for certain specialty applications. The presence of polar amide groups could enhance its affinity for metal surfaces, providing good boundary lubrication. The alkyl chains contribute to its fluidity and can influence its viscosity and viscosity index.

More plausibly, N1,N1-Dibutylhexanediamide could function as a plasticizer or an additive in lubricant formulations. Plasticizers are added to polymers to increase their flexibility by weakening intermolecular forces. In the context of polymeric viscosity index improvers or seal materials used in conjunction with lubricants, a compound like N1,N1-Dibutylhexanediamide could enhance flexibility and performance at low temperatures.

Improving solubility of other additives in the base oil.

Acting as a friction modifier due to its polar nature.

Potentially contributing to the thermal and oxidative stability of the formulation.

Further research is needed to fully evaluate the performance of N1,N1-Dibutylhexanediamide in these applications and to determine its compatibility with various base oils and other additives.

Future Research Trajectories and Interdisciplinary Perspectives for N1,n1 Dibutylhexanediamide

Exploration of Novel and Highly Efficient Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of N1,N1-dibutylhexanediamide is a critical first step toward its potential large-scale application. Future research in this area will likely focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable feedstocks.

One promising direction is the exploration of biocatalytic methods. Enzymes such as lipases and amidases have shown potential in the synthesis of amides under mild conditions. bath.ac.uknih.govnih.gov The application of such biocatalysts to the amidation of adipic acid or its derivatives with dibutylamine (B89481) could offer a highly selective and sustainable route to N1,N1-dibutylhexanediamide. Research in this area would involve screening for suitable enzymes, optimizing reaction conditions (e.g., solvent, temperature, pH), and potentially employing immobilized enzymes for enhanced reusability.

A comparative analysis of potential synthetic routes is presented in the table below, highlighting key metrics for future research focus.

| Synthetic Pathway | Potential Advantages | Key Research Challenges | Sustainability Metrics |

| Conventional Acyl Chloride Route | High reactivity, well-established | Use of hazardous reagents (e.g., thionyl chloride), generation of HCl waste | Low atom economy, high E-factor |

| Direct Thermal Amidation | Simple, no activating agent required | High temperatures and pressures needed, potential for side reactions | Moderate energy efficiency, potential for high atom economy |

| Biocatalytic Synthesis (e.g., Lipase) | Mild reaction conditions, high selectivity, biodegradable catalyst | Enzyme stability and cost, substrate scope limitations | High atom economy, low E-factor, use of renewable catalysts |

| Homogeneous/Heterogeneous Catalysis | High efficiency, potential for catalyst recycling | Catalyst development and cost, separation of catalyst from product | Potentially high atom economy and low E-factor |

Advanced In Situ Spectroscopic Characterization Techniques for Reaction Monitoring

To optimize the synthesis of N1,N1-dibutylhexanediamide, a thorough understanding of the reaction kinetics and mechanism is essential. Advanced in situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing valuable data that can inform process optimization and control. nih.govresearchgate.netbohrium.com

Future research should focus on the application of techniques such as:

Fourier-Transform Infrared (FTIR) Spectroscopy: By monitoring the disappearance of the carboxylic acid O-H stretch and the appearance of the amide N-H and C=O stretches, FTIR can provide real-time concentration profiles of reactants and products. researchgate.net

Raman Spectroscopy: This technique is particularly well-suited for monitoring reactions in aqueous or solvent-based systems and can provide complementary information to FTIR. nih.govbohrium.comnih.govnih.gov It can track changes in the C=O bond environment and the formation of the amide linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about intermediates and byproducts, offering deep mechanistic insights into the reaction pathway.

The data obtained from these in situ studies can be used to develop kinetic models, identify reaction intermediates, and understand the influence of various parameters (e.g., temperature, catalyst loading) on the reaction rate and yield.

| Spectroscopic Technique | Information Provided | Potential Application to N |

| In Situ FTIR | Functional group concentrations (e.g., -COOH, -C=O, -NH) | Real-time monitoring of adipic acid consumption and diamide (B1670390) formation. |

| In Situ Raman | Vibrational modes of key functional groups, less sensitive to water | Monitoring reaction progress in various solvent systems, including aqueous media for biocatalytic routes. |

| In Situ NMR | Detailed molecular structure, identification of intermediates and byproducts | Elucidation of the reaction mechanism, including the role of catalysts and the formation of any side products. |

Integration of N1,N1-Dibutylhexanediamide into Emerging Advanced Functional Materials

The unique combination of a flexible hexamethylene spacer and two N,N-dibutylamide groups suggests that N1,N1-dibutylhexanediamide could serve as a valuable building block or additive in advanced functional materials. Its long alkyl chains could impart hydrophobicity and flexibility, while the amide groups can participate in hydrogen bonding.

Future research could explore its use as:

A functional additive in polymers: The introduction of N1,N1-dibutylhexanediamide into existing polymer matrices could modify their properties, for instance, acting as a plasticizer to increase flexibility or as a compatibilizer in polymer blends.

A component of self-assembling systems: The amphiphilic nature of the molecule, with its polar amide groups and nonpolar butyl chains, could enable it to form interesting supramolecular structures such as micelles or organogels.

A precursor for novel polyamides: While not a traditional monomer for linear polyamides due to the lack of reactive N-H protons, it could be incorporated into more complex polymer architectures or used to create cross-linked networks.

Research in this area would involve blending N1,N1-dibutylhexanediamide with various polymers and characterizing the resulting materials' thermal, mechanical, and surface properties.

Computational Design and Predictive Modeling for Tailored Structure-Function Relationships

Computational chemistry offers a powerful toolset for predicting the properties and behavior of molecules like N1,N1-dibutylhexanediamide, thereby guiding experimental efforts. researchgate.netnih.govacs.orgresearchgate.net

Future computational studies could focus on:

Conformational Analysis: Determining the preferred three-dimensional structures of the molecule in different environments (gas phase, various solvents) to understand its flexibility and potential for intermolecular interactions.

Predicting Physical Properties: Using quantitative structure-property relationship (QSPR) models to predict properties such as melting point, boiling point, and solubility, which are crucial for its application. acs.org

Molecular Dynamics (MD) Simulations: Simulating the behavior of N1,N1-dibutylhexanediamide in polymer matrices or at interfaces to understand its role as a potential additive. nih.govnih.gov MD simulations can provide insights into how the molecule affects polymer chain dynamics and morphology. nih.gov

Modeling Reactivity: Using density functional theory (DFT) to model the reaction pathways for its synthesis, helping to elucidate mechanisms and design more efficient catalysts. researchgate.netnih.gov

The table below outlines potential computational approaches and their expected outcomes.

| Computational Method | Objective | Predicted Outcomes for N |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Optimized molecular geometry, vibrational frequencies (for comparison with IR/Raman), reaction energetics for synthesis. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Understand dynamic behavior and interactions. | Diffusion coefficients in polymer matrices, radial distribution functions to show interactions, effect on glass transition temperature of polymers. nih.govnih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Predict macroscopic properties from molecular structure. | Estimation of boiling point, melting point, viscosity, and other physical properties. acs.org |

Synergistic Research at the Interface of Organic Chemistry and Materials Science

The full potential of N1,N1-dibutylhexanediamide can be realized through synergistic research that bridges the gap between fundamental organic chemistry and applied materials science. This interdisciplinary approach would involve a continuous feedback loop between synthesis, characterization, and application.

Organic chemists can focus on developing versatile and scalable synthetic routes, potentially creating derivatives of N1,N1-dibutylhexanediamide with tailored functionalities. In parallel, materials scientists can investigate the impact of incorporating these novel diamides into various material systems, evaluating their performance in specific applications. For example, the development of stimuli-responsive materials containing this diamide could be a fruitful area of collaboration.

This collaborative effort would accelerate the discovery of new applications for N1,N1-dibutylhexanediamide and its derivatives, transforming it from a simple chemical entity into a valuable component of next-generation materials. The intersection of these fields is crucial for translating molecular design into tangible technological advancements.

Q & A

Q. What advanced spectroscopic techniques can elucidate N¹,N¹-Dibutylhexanediamide’s dynamic behavior in solution?

- Methodological Answer :

- NOESY NMR : Probe conformational changes in DMSO-d₆ vs. CDCl₃.

- Variable-Temperature NMR : Assess rotational barriers of butyl groups.

- Fluorescence Quenching : Study solute-solvent interactions using anthracene as a probe .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.